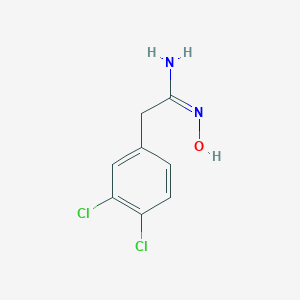

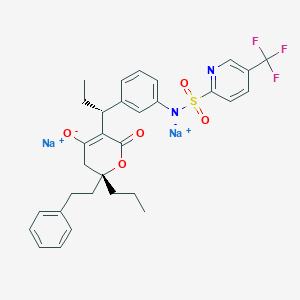

![molecular formula C10H10F3NO2 B067032 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid CAS No. 180263-44-9](/img/structure/B67032.png)

3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 4-(3-Amino-2-carboxy phenyl) butanoic acid, involves several steps including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, highlighting the complexity and versatility of synthetic approaches to similar structures (Yuan Guo-qing, 2013). Such methodologies can be adapted for the synthesis of 3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid, emphasizing the importance of selecting appropriate reactions and conditions for the desired end product.

Molecular Structure Analysis

Studies on compounds with similar structural features, like 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, have provided insights into their crystal and molecular structures through X-ray analysis, revealing specific spatial arrangements and conformations (K. Koyano et al., 1986). These analyses are crucial for understanding the three-dimensional arrangement of atoms within 3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid and its implications for reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving 3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid derivatives are central to their application in medicinal chemistry and materials science. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzes dehydrative condensation between carboxylic acids and amines, demonstrating the reactivity of trifluoromethyl groups in facilitating bond formation (Ke Wang et al., 2018).

Applications De Recherche Scientifique

Anticancer Applications

Cinnamic acid derivatives, which include phenylpropanoic acid analogs, have been studied extensively for their antitumor properties. These compounds exhibit significant potential in medicinal research as both traditional and synthetic antitumor agents. Over the past two decades, a surge in attention towards cinnamoyl derivatives has underscored their anticancer efficacy, showcasing the therapeutic promise of phenylpropanoic acid derivatives in cancer treatment (De, Baltas, & Bedos-Belval, 2011).

Neuroprotective Effects

Caffeic acid (CA), another member of the phenylpropanoic acid family, demonstrates considerable neuroprotective effects, particularly in models of Alzheimer's disease (AD). Studies highlight CA's potential in combating AD through its antioxidant, anti-inflammatory mechanisms, and its ability to interfere with β-amyloid formation, aggregation, and neurotoxicity (Habtemariam, 2017).

Cardiovascular Protection

Chlorogenic Acid (CGA), a prominent phenolic acid compound related to phenylpropanoic acids, exhibits cardioprotective, anti-inflammatory, and antioxidant activities. It modulates lipid metabolism and glucose regulation, offering potential therapeutic benefits in managing cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).

Antibacterial and Antiviral Properties

Amino-1,2,4-triazoles derivatives, which can be synthesized from related phenylpropanoic acid compounds, have found application in creating agricultural products, pharmaceuticals, and high-energy materials, demonstrating broad utility in antibacterial and antiviral applications (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Applications in Functional Materials and Drug Delivery

Phenylpropanoic acid derivatives also play a critical role in the development of functional materials, including bio-inspired adhesive materials for biomedical applications. These materials mimic the wet-resistant adhesion capabilities of mussel proteins, opening avenues for their use in wound healing patches, tissue sealants, and hemostatic materials (Ryu, Hong, & Lee, 2015).

Propriétés

IUPAC Name |

3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDRZHVLIRZFQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377573 |

Source

|

| Record name | 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |

CAS RN |

180263-44-9 |

Source

|

| Record name | 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)

![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)

![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)

![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)

![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)